molecular formula C30H31NO7S B6289837 Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH CAS No. 864876-93-7

Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH

Cat. No. B6289837
CAS RN: 864876-93-7
M. Wt: 549.6 g/mol
InChI Key: AQFYTONJOXFULV-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH” is a chemical compound used in peptide synthesis. It has a molecular weight of 549.64 . The compound appears as a white powder .


Molecular Structure Analysis

The IUPAC name of the compound is 3-[4-({[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(methylsulfanyl)butanoyl]oxy}methyl)phenoxy]propanoic acid . The InChI code is 1S/C30H31NO7S/c1-39-17-15-27(29(34)37-18-20-10-12-21(13-11-20)36-16-14-28(32)33)31-30(35)38-19-26-24-8-4-2-6-22(24)23-7-3-5-9-25(23)26/h2-13,26-27H,14-19H2,1H3,(H,31,35)(H,32,33)/t27-/m0/s1 .


Physical And Chemical Properties Analysis

“this compound” is a white powder . It should be stored at 0 - 8°C .

Scientific Research Applications

Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH is a widely used amino acid derivative in scientific research. It is used in peptide synthesis, protein engineering, and other biochemical research applications. It is also used in the production of antibodies and other biological molecules. In addition, it is used in the synthesis of peptide hormones, which are important for the regulation of physiological processes in the body.

Mechanism of Action

Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH is a protected amino acid derivative that is used in peptide synthesis and protein engineering. The main mechanism of action of this amino acid derivative is the formation of peptide bonds between two amino acids. These peptide bonds are formed through a process known as condensation, which involves the removal of a water molecule from the two amino acids. This process is facilitated by the presence of the Fmoc group, which acts as a protecting group and prevents the two amino acids from reacting with each other.
Biochemical and Physiological Effects
This compound is a widely used amino acid derivative in scientific research. It has been found to have a variety of biochemical and physiological effects. For example, it has been shown to be involved in the regulation of gene expression, protein synthesis, and cell signaling. In addition, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH in lab experiments include its high solubility in aqueous solutions, its ability to form peptide bonds quickly and efficiently, and its low cost. The main limitation of using this amino acid derivative is its instability, which can lead to inaccurate results if the experiment is not properly monitored.

Future Directions

The potential future directions of research involving Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH include its use in the development of new peptide-based drugs, its application in the development of new biopolymers, its use in the production of new biomaterials, and its potential role in the development of new diagnostic tools. Additionally, further research could be conducted on the biochemical and physiological effects of this amino acid derivative, as well as its potential applications in other areas of science.

Synthesis Methods

Fmoc-L-Met-O-CH2-Ph-OCH2-CH2-COOH is synthesized through a process known as Fmoc-solid phase peptide synthesis (Fmoc-SPPS). This process involves the use of Fmoc-protected amino acids, which are synthesized by reacting them with Fmoc-Cl. The resulting amino acid derivative is then coupled with the desired peptide sequence, which is then cleaved from the resin and deprotected to yield the desired peptide.

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]oxymethyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO7S/c1-39-17-15-27(29(34)37-18-20-10-12-21(13-11-20)36-16-14-28(32)33)31-30(35)38-19-26-24-8-4-2-6-22(24)23-7-3-5-9-25(23)26/h2-13,26-27H,14-19H2,1H3,(H,31,35)(H,32,33)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFYTONJOXFULV-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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